N,N-Diethyl-3-oxo-4-azaandrost-1-ene-17-carboxamide
Overview
Description
N,N-Diethyl-3-oxo-4-azaandrost-1-ene-17-carboxamide is a synthetic compound with the molecular formula C23H36N2O2 and a molecular weight of 372.544 g/mol . This compound is known for its applications in various fields, including chemistry, biology, and medicine. It is often used as a research tool for studying protein interactions and has been shown to inhibit ion channels and receptor-ligand interactions .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N,N-Diethyl-3-oxo-4-azaandrost-1-ene-17-carboxamide involves multiple steps, starting from basic steroidal structures. The process typically includes oxidation, ammoniation, dehydration, and dehydrogenation reactions. For instance, one method describes the synthesis from 4-androstene-3,17-dione through a series of reactions, including oxidation and ammoniation, to yield the final product .
Industrial Production Methods
Industrial production of this compound involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process is carefully controlled to maintain the integrity of the compound and minimize impurities .
Chemical Reactions Analysis
Types of Reactions
N,N-Diethyl-3-oxo-4-azaandrost-1-ene-17-carboxamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form different derivatives.
Reduction: Reduction reactions can modify the functional groups present in the compound.
Substitution: The compound can undergo substitution reactions, where functional groups are replaced with others.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various catalysts to facilitate substitution reactions. The conditions for these reactions vary depending on the desired product and the specific reaction being performed .
Major Products Formed
The major products formed from these reactions depend on the type of reaction and the reagents used. For example, oxidation may yield hydroxylated derivatives, while reduction can produce reduced forms of the compound .
Scientific Research Applications
N,N-Diethyl-3-oxo-4-azaandrost-1-ene-17-carboxamide has a wide range of scientific research applications:
Chemistry: Used as a reference material and in the study of steroidal chemistry.
Biology: Employed in research on protein interactions and enzyme inhibition.
Medicine: Investigated for its potential therapeutic effects, particularly in the treatment of conditions like benign prostatic hyperplasia.
Industry: Utilized in the development of pharmaceuticals and as a standard in quality control processes
Mechanism of Action
The mechanism of action of N,N-Diethyl-3-oxo-4-azaandrost-1-ene-17-carboxamide involves its interaction with specific molecular targets, such as ion channels and receptors. By binding to these targets, the compound can inhibit their function, leading to various biological effects. This inhibition can affect cellular signaling pathways and modulate physiological processes .
Comparison with Similar Compounds
Similar Compounds
Finasteride: Another 4-azaandrost-1-ene derivative used in the treatment of benign prostatic hyperplasia and androgenetic alopecia.
Dutasteride: A similar compound with a more potent inhibitory effect on 5α-reductase, used for similar medical conditions.
Uniqueness
N,N-Diethyl-3-oxo-4-azaandrost-1-ene-17-carboxamide is unique due to its specific structural modifications, which confer distinct biological activities and make it a valuable tool in scientific research. Its ability to inhibit ion channels and receptor-ligand interactions sets it apart from other similar compounds .
Properties
IUPAC Name |
(1S,3aS,3bS,5aR,9aR,9bS,11aS)-N,N-diethyl-9a,11a-dimethyl-7-oxo-1,2,3,3a,3b,4,5,5a,6,9b,10,11-dodecahydroindeno[5,4-f]quinoline-1-carboxamide | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H36N2O2/c1-5-25(6-2)21(27)18-9-8-16-15-7-10-19-23(4,14-12-20(26)24-19)17(15)11-13-22(16,18)3/h12,14-19H,5-11,13H2,1-4H3,(H,24,26)/t15-,16-,17-,18+,19+,22-,23+/m0/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JJUQMZALXVFLHF-NUSLZGIJSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN(CC)C(=O)C1CCC2C1(CCC3C2CCC4C3(C=CC(=O)N4)C)C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCN(CC)C(=O)[C@H]1CC[C@@H]2[C@@]1(CC[C@H]3[C@H]2CC[C@@H]4[C@@]3(C=CC(=O)N4)C)C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H36N2O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50919153 | |
Record name | N,N-Diethyl-2-hydroxy-4a,6a-dimethyl-4b,5,6,6a,7,8,9,9a,9b,10,11,11a-dodecahydro-4aH-indeno[5,4-f]quinoline-7-carboxamide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50919153 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
372.5 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
92472-70-3 | |
Record name | N,N-Diethyl-3-oxo-4-azaandrost-1-ene-17-carboxamide | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0092472703 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | N,N-Diethyl-2-hydroxy-4a,6a-dimethyl-4b,5,6,6a,7,8,9,9a,9b,10,11,11a-dodecahydro-4aH-indeno[5,4-f]quinoline-7-carboxamide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50919153 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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